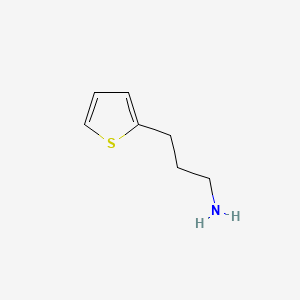

3-(Thiophen-2-yl)propan-1-amine

Übersicht

Beschreibung

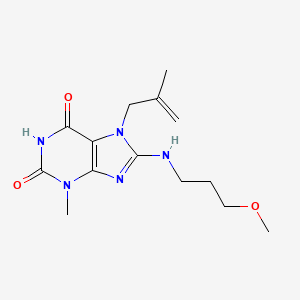

“3-(Thiophen-2-yl)propan-1-amine” is a chemical compound with the IUPAC name 3-(2-thienyl)-1-propanamine . It has a molecular weight of 141.24 . It is in liquid form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-(Thiophen-2-yl)propan-1-amine”, has been a topic of interest for many scientists due to their potential as biologically active compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives .Molecular Structure Analysis

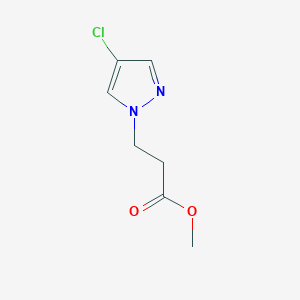

The InChI code for “3-(Thiophen-2-yl)propan-1-amine” is 1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Thiophen-2-yl)propan-1-amine” are not detailed in the search results, thiophene derivatives in general are known to undergo a variety of reactions. For instance, the Gewald reaction is a common method for synthesizing aminothiophene derivatives .Physical And Chemical Properties Analysis

“3-(Thiophen-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 141.24 .Wissenschaftliche Forschungsanwendungen

- Antimicrobial Agents : Researchers explore the antimicrobial potential of 3-(Thiophen-2-yl)propan-1-amine against bacteria, fungi, and other pathogens .

- Anticancer Properties : Investigations focus on its cytotoxic effects and potential as an anticancer agent .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Wirkmechanismus

Target of Action

It is structurally similar to amphetamine, suggesting that it may interact with similar targets, such as the norepinephrine and dopamine transporters .

Mode of Action

Like amphetamine and most of its analogues, 3-(Thiophen-2-yl)propan-1-amine most likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it binds to the transporter proteins responsible for the reuptake of these neurotransmitters, blocking their function and leading to an increase in the extracellular concentrations of norepinephrine and dopamine .

Biochemical Pathways

By inhibiting the reuptake of norepinephrine and dopamine, it could potentially affect a variety of pathways related to mood, attention, reward, and motor function .

Pharmacokinetics

It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Result of Action

By increasing the extracellular concentrations of norepinephrine and dopamine, it could potentially lead to increased neuronal activity in certain brain regions .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Safety and Hazards

The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Zukünftige Richtungen

Thiophene-based analogs, such as “3-(Thiophen-2-yl)propan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBKQGQESIBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344973 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)propan-1-amine | |

CAS RN |

6007-90-5 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the structural significance of 3-(thiophen-2-yl)propan-1-amine in duloxetine?

A1: 3-(Thiophen-2-yl)propan-1-amine serves as the core structure of duloxetine, also known as (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This compound is a potent inhibitor of serotonin and norepinephrine reuptake, primarily due to the presence of the 3-(thiophen-2-yl)propan-1-amine moiety. [, ]

Q2: How is the synthesis of duloxetine hydrochloride achieved from 3-(thiophen-2-yl)propan-1-amine?

A2: Duloxetine hydrochloride can be synthesized starting with a Mannich reaction between 2-acetylthiophene and N-methylbenzylamine. This is followed by reduction with NaBH4 and O-alkylation with 1-fluoronaphthalene. Debenzylation yields (±)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)-1-propylamine oxalate. This racemic mixture is then resolved using dibenzoyl-L-tartaric acid, and the desired enantiomer is converted to its hydrochloride salt. []

Q3: Are there analytical methods available to quantify duloxetine in biological samples?

A3: Yes, several methods have been developed for the therapeutic drug monitoring of duloxetine. These include:

- HPLC with spectrofluorimetric detection: This method utilizes the native fluorescence of duloxetine for sensitive and selective quantification in human plasma. []

- Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection: While inherently less sensitive than HPLC, the use of LIF detection significantly enhances sensitivity, allowing for duloxetine determination in biological samples. []

Q4: Are there any known structural analogs of duloxetine that have been investigated?

A4: Yes, researchers have explored the synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which are structurally related to duloxetine. These derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation reactions. The structures of these novel compounds were confirmed using 1H NMR, IR, and MS. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)